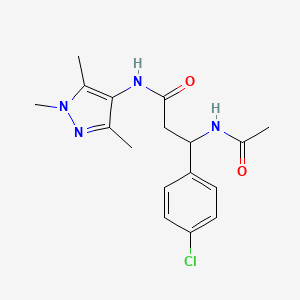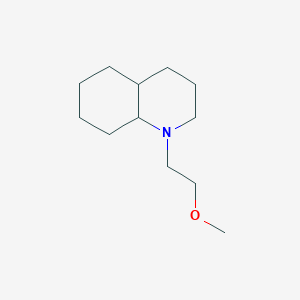
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring.
Aplicaciones Científicas De Investigación
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. It has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, it has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a low toxicity profile, making it safe for use in animal studies. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different neurotransmitter systems can make it challenging to determine its specific therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify specific targets for drug development. Additionally, future studies could investigate the potential use of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can be synthesized through a multi-step process involving the reaction of various reagents. One of the methods involves the reaction of 2-methoxyethylamine with cyclohexanone in the presence of sodium ethoxide to form 1-(2-methoxyethyl)-3-cyclohexen-1-ol. This intermediate is then treated with sodium borohydride to reduce the double bond and form 1-(2-methoxyethyl)-3-cyclohexanol. The final step involves the reaction of 1-(2-methoxyethyl)-3-cyclohexanol with ammonium acetate and acetic anhydride in the presence of sulfuric acid to form 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSOSLEDUQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

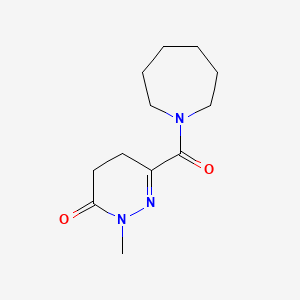
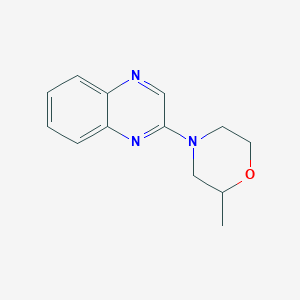

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
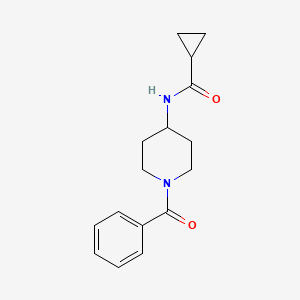

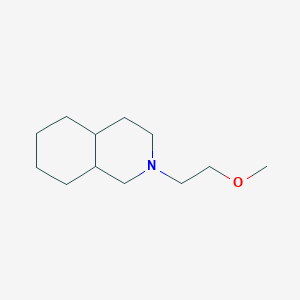
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)


![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
